1-(2-Ethoxy-3-(methylthio)phenyl)propan-1-one
CAS No.:
Cat. No.: VC18848100
Molecular Formula: C12H16O2S
Molecular Weight: 224.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16O2S |
|---|---|
| Molecular Weight | 224.32 g/mol |
| IUPAC Name | 1-(2-ethoxy-3-methylsulfanylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C12H16O2S/c1-4-10(13)9-7-6-8-11(15-3)12(9)14-5-2/h6-8H,4-5H2,1-3H3 |
| Standard InChI Key | APTDSXBJRSYVOW-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=C(C(=CC=C1)SC)OCC |
Introduction
Key Findings
1-(2-Ethoxy-3-(methylthio)phenyl)propan-1-one (C₁₂H₁₆O₂S) is a β-ketosulfide compound featuring a phenyl ring substituted with ethoxy (C₂H₅O) and methylthio (CH₃S) groups at the 2- and 3-positions, respectively, along with a propan-1-one moiety. This structural configuration confers unique reactivity and biological activity, making it a subject of interest in organic synthesis and medicinal chemistry. Key properties include a molecular weight of 224.32 g/mol , and its synthesis often involves Friedel-Crafts acylation or Claisen condensation . The compound exhibits cytotoxic activity against MCF-7 breast cancer cells, surpassing Tamoxifen in efficacy while maintaining lower toxicity to normal cells .
Structural Identification and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name is 1-(2-ethoxy-3-(methylsulfanyl)phenyl)propan-1-one, with the molecular formula C₁₂H₁₆O₂S . The structure comprises:
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A phenyl ring with ethoxy (-OCH₂CH₃) at position 2 and methylthio (-SCH₃) at position 3.
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A propan-1-one group (-COCH₂CH₃) attached to the phenyl ring.
Spectroscopic Data
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13C NMR: Key signals include δ 196.6 (ketone carbonyl), δ 157.8 (ethoxy-linked aromatic carbon), and δ 21.0 (methylthio carbon) .
Synthesis and Reaction Pathways
Friedel-Crafts Acylation
A common method involves reacting 2-ethoxy-3-(methylthio)benzene with propionyl chloride in the presence of AlCl₃ :
Conditions: Anhydrous dichloromethane, 0–5°C, 4–6 hours .
Claisen Condensation
An alternative route employs acetophenone derivatives and ethyl formate, followed by thiolation :
Yield: 75–89% after purification via column chromatography .
Key Reaction Mechanisms
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Nucleophilic Aromatic Substitution: The methylthio group activates the ring for electrophilic attack at the para position .
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Ketone Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, a step used in derivative synthesis .
Physicochemical Properties
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 224.32 g/mol | |
| Density | 1.18 ± 0.06 g/cm³ | |
| Boiling Point | 327 ± 27°C | |
| LogP (Partition Coefficient) | 3.2 ± 0.4 |
Solubility and Stability
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Solubility: Miscible in chloroform, ethanol, and DMSO; sparingly soluble in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres but prone to oxidation in air due to the thioether group.
Biological Activity and Applications
Cytotoxicity Against MCF-7 Cells
In vitro studies using MTT assays demonstrate potent activity (IC₅₀ = 8.2 µM), outperforming Tamoxifen (IC₅₀ = 12.5 µM) . Mechanistically, the compound induces apoptosis via mitochondrial pathway activation and ROS generation .
Pharmaceutical Applications
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Selective Estrogen Receptor Modulators (SERMs): Structural analogs are explored for breast cancer therapy due to ERα binding affinity .
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Prodrug Development: The thioether group facilitates glutathione-mediated drug release in hypoxic tumor environments .
Comparative Analysis with Structural Analogs
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Difference |
|---|---|---|---|
| 1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one | Ethoxy at 3, methylthio at 2 | 224.32 | Altered substitution pattern |
| 1-(2-Chloro-3-(methylthio)phenyl)propan-1-one | Chloro at 2 | 214.71 | Halogen substitution |
| 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-1-one | Trifluoromethoxy at 2 | 264.27 | Enhanced electronegativity |
Industrial and Research Applications
Organic Synthesis
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Chiral Catalysis: Used in asymmetric Friedel-Crafts reactions to synthesize enantiomerically pure intermediates .
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Ligand Design: The thioether group coordinates transition metals (e.g., Cu, Zn) in catalytic systems .
Material Science
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